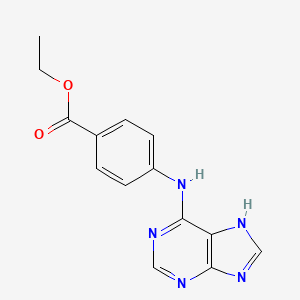

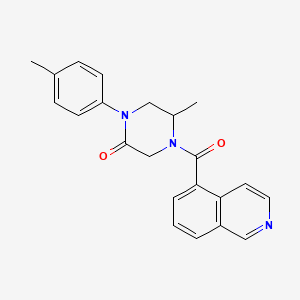

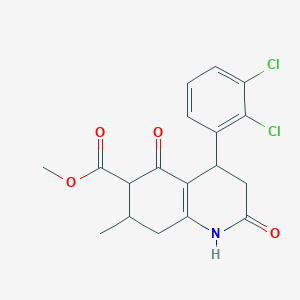

![molecular formula C13H14N2O4S2 B5526952 ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate CAS No. 62557-35-1](/img/structure/B5526952.png)

ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate

説明

Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate is a chemical compound that has been extensively studied for its various applications in scientific research. It is a thiazole-based compound that has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

科学的研究の応用

Biocatalysis in Drug Metabolism

Biocatalysis, using microbial systems like Actinoplanes missouriensis, has proven effective in producing mammalian metabolites of complex biaryl-bis-sulfonamide compounds, which are critical in drug metabolism studies. This approach facilitates the production of metabolites in sufficient quantities for structural characterization by nuclear magnetic resonance spectroscopy, aiding in the identification of drug metabolites during clinical investigations (Zmijewski et al., 2006).

Crystal Structure Analysis

The determination of crystal structures of ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate variants provides insights into their molecular configurations, which is fundamental in understanding the interactions and reactivity of these compounds. These analyses reveal non-planar molecular structures and highlight the significance of intra- and intermolecular hydrogen bonds in stabilizing these structures (DyaveGowda et al., 2002).

Antimicrobial Activities

Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate derivatives exhibit promising antimicrobial properties. For instance, novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety have shown significant antibacterial and antifungal activities. This highlights their potential in developing new antimicrobial agents (Darwish et al., 2014).

Glucosidase Inhibition

A series of ethyl 2-[aryl(thiazol-2-yl)amino]acetates, derived from N-arylthiazole-2-amines, demonstrated significant inhibition towards α-glucosidase and β-glucosidase enzymes. These compounds, particularly 4e, showed high percentage inhibition, indicating their potential as therapeutic agents against diseases related to enzyme dysfunction (Babar et al., 2017).

Synthesis and Evaluation of Derivatives

The convenient synthesis of derivatives, such as 5-phenylsulfonyl-2-thiouracil and its condensed analogs, showcases the versatility of this compound in generating compounds with potential biological activities. Some derivatives have been identified as starting materials for producing thiazoline and thiodiazolidine structures, expanding the compound's utility in medicinal chemistry (Slivchuk et al., 2008).

特性

IUPAC Name |

ethyl 2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S2/c1-2-19-12(16)8-10-9-20-13(14-10)15-21(17,18)11-6-4-3-5-7-11/h3-7,9H,2,8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNMHHJKXLKFJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352057 | |

| Record name | ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62557-35-1 | |

| Record name | ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

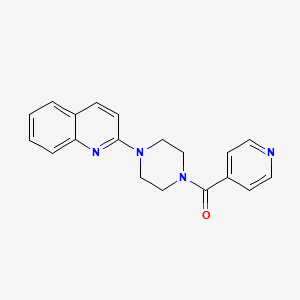

![N-({(2S,4S)-4-fluoro-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-2-yl}methyl)propanamide](/img/structure/B5526913.png)

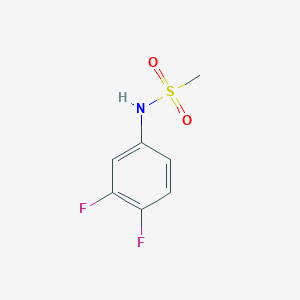

![4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B5526926.png)

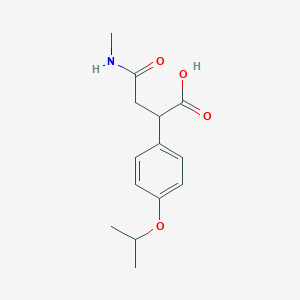

![5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5526957.png)

![N'-(4-bromobenzylidene)-2-[(2-bromobenzyl)thio]acetohydrazide](/img/structure/B5526970.png)